molecular formula C10H13NO2 B13572581 2-(2-Methoxypyridin-3-yl)-2-methylpropanal

2-(2-Methoxypyridin-3-yl)-2-methylpropanal

Cat. No.: B13572581
M. Wt: 179.22 g/mol
InChI Key: KFKVRSQFQADKLJ-UHFFFAOYSA-N
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Description

2-(2-Methoxypyridin-3-yl)-2-methylpropanal is an organic compound that features a pyridine ring substituted with a methoxy group and a methylpropanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxypyridin-3-yl)-2-methylpropanal typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxypyridine.

    Formylation: The pyridine ring is formylated to introduce the aldehyde group.

    Alkylation: The formylated intermediate undergoes alkylation to introduce the methylpropanal group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxypyridin-3-yl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often require nucleophiles and appropriate solvents.

Major Products

    Oxidation: 2-(2-Methoxypyridin-3-yl)-2-methylpropanoic acid.

    Reduction: 2-(2-Methoxypyridin-3-yl)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Methoxypyridin-3-yl)-2-methylpropanal has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methoxypyridin-3-yl)-2-methylpropanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The methoxy group may also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxypyridine: A simpler analog with a methoxy group on the pyridine ring.

    2-(2-Methoxypyridin-3-yl)ethanol: A related compound with an ethanol group instead of a methylpropanal group.

    2-(2-Methoxypyridin-3-yl)acetic acid: An analog with an acetic acid group.

Uniqueness

2-(2-Methoxypyridin-3-yl)-2-methylpropanal is unique due to the presence of both a methoxy group and a methylpropanal group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-(2-methoxypyridin-3-yl)-2-methylpropanal

InChI

InChI=1S/C10H13NO2/c1-10(2,7-12)8-5-4-6-11-9(8)13-3/h4-7H,1-3H3

InChI Key

KFKVRSQFQADKLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=O)C1=C(N=CC=C1)OC

Origin of Product

United States

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